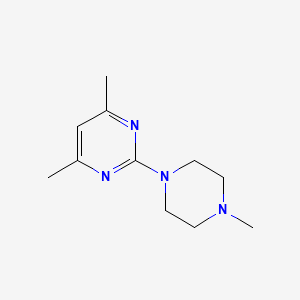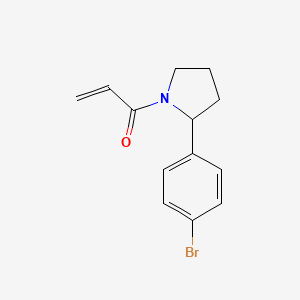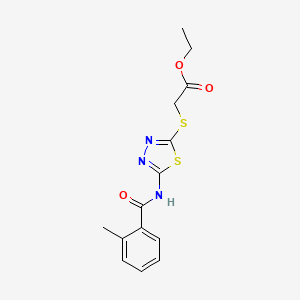![molecular formula C15H12N6 B11031933 N-benzyltetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11031933.png)
N-benzyltetrazolo[5,1-a]phthalazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyltetrazolo[5,1-a]phthalazin-6-amine: is a heterocyclic compound that features a phthalazine ring fused with a tetrazole ring and a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyltetrazolo[5,1-a]phthalazin-6-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Fusion with Phthalazine: The tetrazole ring is then fused with a phthalazine derivative through a cyclization reaction. This can be achieved by heating the reactants in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Benzylation: The final step involves the introduction of the benzyl group. This can be done by reacting the intermediate product with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-benzyltetrazolo[5,1-a]phthalazin-6-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyltetrazolo[5,1-a]phthalazin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a subject of ongoing research.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-benzyltetrazolo[5,1-a]phthalazin-6-amine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. In cancer research, it may target enzymes involved in cell cycle regulation, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler structure without the tetrazole ring and benzyl group.
Tetrazole: Lacks the phthalazine ring and benzyl group.
Benzylamine: Contains the benzyl group but lacks the tetrazole and phthalazine rings.
Uniqueness
N-benzyltetrazolo[5,1-a]phthalazin-6-amine is unique due to its fused ring structure, which combines the properties of both phthalazine and tetrazole rings. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12N6 |
|---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
N-benzyltetrazolo[5,1-a]phthalazin-6-amine |
InChI |
InChI=1S/C15H12N6/c1-2-6-11(7-3-1)10-16-14-12-8-4-5-9-13(12)15-17-19-20-21(15)18-14/h1-9H,10H2,(H,16,18) |
InChI Key |
PFJOYJQSCAEIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C(=NN=N3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11031850.png)


![2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11031862.png)
![2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline](/img/structure/B11031864.png)
![4-Amino-1-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11031868.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11031874.png)
![5-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11031882.png)

![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031897.png)
![N-(3-acetylphenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11031903.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
